2-(5-Cyanopyridin-3-yl)acetic acid
Description
2-(5-Cyanopyridin-3-yl)acetic acid is a pyridine derivative characterized by a cyano group (-CN) at the 5-position of the pyridine ring and an acetic acid moiety (-CH2COOH) at the 3-position. Its molecular formula is C8H6N2O2, with a molecular weight of 162.15 g/mol and a purity of 95% . This compound is structurally significant due to the electron-withdrawing nature of the cyano group, which may influence its physicochemical properties, such as acidity and solubility.
Properties
IUPAC Name |
2-(5-cyanopyridin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-3-7-1-6(2-8(11)12)4-10-5-7/h1,4-5H,2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWWGVLOKJHIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211531-62-2 | |
| Record name | 2-(5-cyanopyridin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanopyridin-3-yl)acetic acid typically involves the reaction of 5-cyanopyridine with chloroacetic acid under basic conditions . The reaction proceeds via nucleophilic substitution, where the cyano group on the pyridine ring reacts with the chloroacetic acid to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyanopyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Cyanopyridin-3-yl)acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Cyanopyridin-3-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors . The cyano group and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved in its mechanism of action are subject to ongoing research .
Comparison with Similar Compounds
(i) Substituent Effects
- Cyano vs. Fluorine: The cyano group in this compound is a stronger electron-withdrawing group compared to fluorine in 2-(5-Fluoropyridin-3-yl)acetic acid.
- Halogenated Derivatives : Compounds like 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid () exhibit bulkier substituents and altered electronic properties, which may reduce solubility but improve stability in certain synthetic pathways.
(ii) Hazard Profile
- The parent compound, 2-(Pyridin-3-yl)acetic acid, is classified under EU-GHS/CLP as Acute Toxicity Category 4 for oral, dermal, and inhalation exposure .
(iii) Purity and Availability
- Both this compound and 2-(5-Fluoropyridin-3-yl)acetic acid are available at 95% purity, making them suitable for research applications . In contrast, halogenated variants (e.g., bromo-chloro derivatives) lack explicit purity data in the evidence.
Biological Activity
2-(5-Cyanopyridin-3-yl)acetic acid is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a cyano group and an acetic acid moiety. The presence of the cyano group enhances its reactivity and biological activity compared to other pyridine derivatives.
The biological effects of this compound are attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions.
- Receptor Modulation : It can interact with receptors, potentially altering signaling pathways related to cell proliferation and apoptosis.
- Gene Expression : The compound may influence gene expression, contributing to its anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 14 | 64 |
Anticancer Activity
The compound has demonstrated promising anticancer activity in vitro against several cancer cell lines, including liver carcinoma (HEPG2).
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HEPG2 | 1.46 | Doxorubicin: 0.72 |
| MCF7 | 7.08 | Doxorubicin: 0.72 |
The structure-activity relationship (SAR) studies suggest that modifications to the cyano group can enhance potency against cancer cells.
Case Studies
- IDO1 Inhibition : A study focused on the inhibition of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in cancer immune evasion, showed that compounds related to this compound effectively inhibited IDO1 activity in HeLa cells, leading to increased immune response against tumors .
- Antiproliferative Effects : Another investigation revealed that derivatives of this compound exhibited varying degrees of antiproliferative effects on different cancer cell lines. The most active derivatives were identified based on their IC50 values, highlighting the potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
